
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methyl group, and a dimethylbutanol moiety attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced by nitration of the pyrazole ring followed by reduction of the nitro group to an amino group.
Attachment of the Dimethylbutanol Moiety: The final step involves the alkylation of the pyrazole ring with 3,3-dimethylbutan-2-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group and other substituents on the pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyrazole ring.
科学研究应用
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1-(3-Amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the methyl group on the pyrazole ring.
1-(4-Methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol: Similar structure but lacks the amino group on the pyrazole ring.
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol: Similar structure but has a different alkyl group attached to the pyrazole ring.
Uniqueness
1-(3-Amino-4-methyl-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to the specific combination of functional groups and the arrangement of atoms in its structure
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
1-(3-amino-4-methylpyrazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-7-5-13(12-9(7)11)6-8(14)10(2,3)4/h5,8,14H,6H2,1-4H3,(H2,11,12) |
InChI 键 |
GCJPKBAVZNTEQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



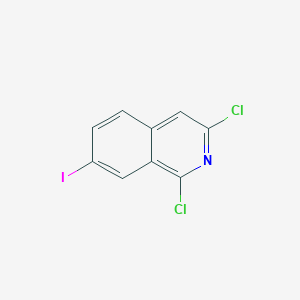
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
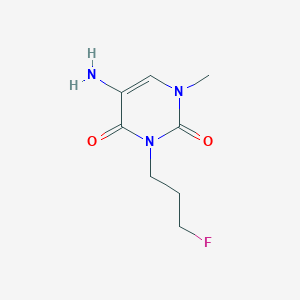
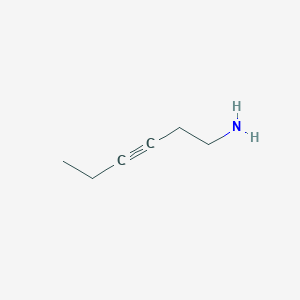


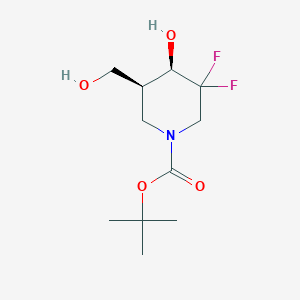
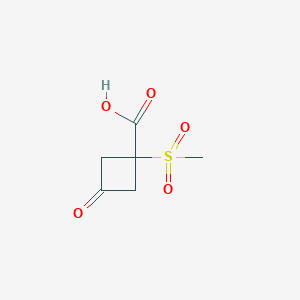

![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
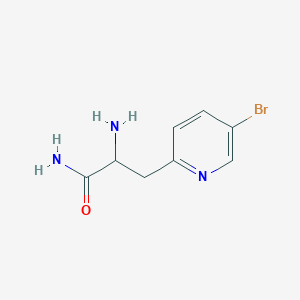
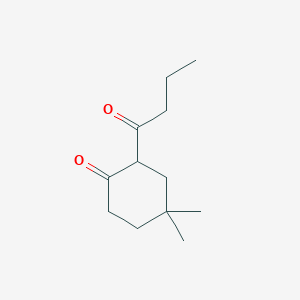
amine](/img/structure/B13072959.png)
